![molecular formula C15H19N3OS2 B5697992 N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as CTET or compound 6, is a novel small molecule that has gained attention in the scientific community due to its potential pharmacological properties. The compound belongs to the family of thiadiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal effects. In
Wirkmechanismus
The mechanism of action of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been reported to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. Inflammatory cytokines, such as TNF-α and IL-6, are reduced by N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, indicating its anti-inflammatory effects. N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, indicating its antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for lab experiments is its low toxicity, as it has been shown to have minimal cytotoxic effects on normal cells. N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is also stable under various conditions, making it suitable for in vitro and in vivo studies. However, one limitation of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One potential area of research is the development of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide-based drug delivery systems, which may improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide with other anticancer or anti-inflammatory agents. Additionally, the identification of the specific molecular targets of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide may provide insights into its mechanism of action and potential therapeutic applications. Finally, the evaluation of the pharmacokinetic properties of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in animal models may provide valuable information for the development of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide as a potential drug candidate.
Synthesemethoden
The synthesis of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves a two-step process, as described by the following reaction scheme:
Step 1: Synthesis of 5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine
The starting material for the synthesis of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is 2-amino-5-cyclohexyl-1,3,4-thiadiazole, which is reacted with 1-bromo-2-cyclohexylethane in the presence of potassium carbonate and DMF to yield 5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine.
Step 2: Synthesis of N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
The amine product from step 1 is then reacted with 2-thiophenecarboxylic acid chloride in the presence of triethylamine and dichloromethane to yield N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its potential pharmacological properties in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been reported to have anti-inflammatory effects, as it reduces the production of inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In addition, N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its antifungal activity, as it inhibits the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYCTTNHKTZWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

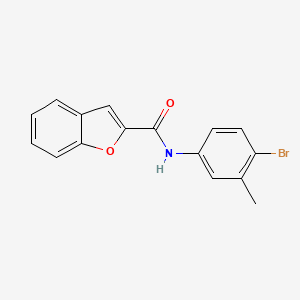
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
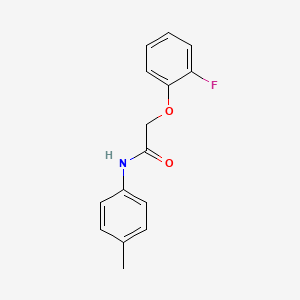
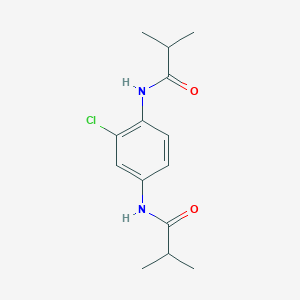
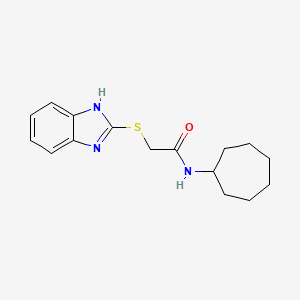
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
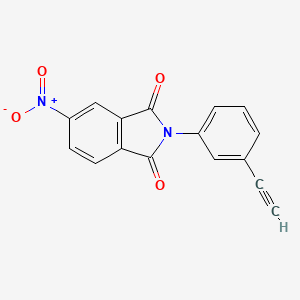

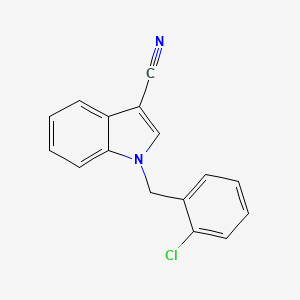
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
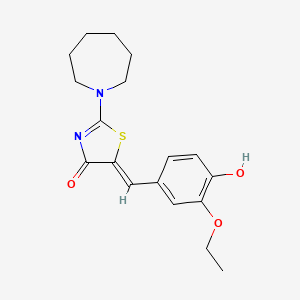
![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)